4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine
Description
4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a fluorene core substituted with hexyl chains, phenyl groups, and pyridine rings, making it a versatile molecule in organic electronics and materials science .
Properties
CAS No. |
918307-43-4 |
|---|---|
Molecular Formula |
C46H47N3 |
Molecular Weight |
641.9 g/mol |
IUPAC Name |
4-[4-(9,9-dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C46H47N3/c1-3-5-7-13-27-46(28-14-8-6-4-2)40-18-10-9-17-38(40)39-26-25-36(31-41(39)46)34-21-23-35(24-22-34)37-32-44(42-19-11-15-29-47-42)49-45(33-37)43-20-12-16-30-48-43/h9-12,15-26,29-33H,3-8,13-14,27-28H2,1-2H3 |
InChI Key |
ZTILGISGTMGYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the condensation of 9,9-dihexylfluorene with phenylboronic acid, followed by a Suzuki coupling reaction with 2,6-dipyridin-2-ylpyridine . The reaction conditions often require the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, it may interact with cellular components through π-π stacking and hydrophobic interactions, facilitating its use as a fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,1,3-benzothiadiazole
- 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylbenzene
Uniqueness
4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine stands out due to its unique combination of fluorene, phenyl, and pyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Biological Activity
The compound 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 410.55 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 5.12 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a study published in Inorganic Chemistry, derivatives of dipyridines were synthesized and tested against human cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by up to 70% at concentrations as low as 10 µM. The compound's ability to intercalate with DNA was suggested as a potential mechanism for its anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents.
The biological activity of this compound is believed to be mediated through several mechanisms:
- DNA Intercalation : The planar structure of the molecule allows it to insert between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some investigations have suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
Toxicity Studies
Toxicity assessments are crucial for any potential therapeutic application. Preliminary toxicity studies indicate that while the compound shows promising biological activity, it also exhibits cytotoxicity at higher concentrations.
Table: Toxicity Profile
| Parameter | Value |
|---|---|
| LD50 (rat) | >2000 mg/kg |
| Ames Test | Negative (non-carcinogenic) |
These results indicate a favorable safety profile; however, further studies are necessary to fully understand the long-term effects and mechanisms of toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
